molecular formula C21H24N2O3 B1680995 SJ-3366 CAS No. 195720-26-4

SJ-3366

货号: B1680995
CAS 编号: 195720-26-4
分子量: 352.4 g/mol
InChI 键: BEMROAADXJFLBI-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

SJ 3366 的合成涉及多个步骤。 关键中间体 5-乙基-2,4-嘧啶二酮是通过硫脲与适当的 β-酮酯缩合反应合成 . 最终产物 SJ 3366 是通过在特定反应条件下使中间体与 3-环戊烯-1-基甲基和 3,5-二甲基苯甲酰基反应而获得 . SJ 3366 的工业生产方法没有得到广泛的记录,但它们可能涉及类似的合成路线,并针对大规模生产进行了优化。

化学反应分析

SJ 3366 经历各种化学反应,包括:

科学研究应用

Antiviral Activity Against HIV

SJ-3366 has demonstrated significant efficacy against both HIV-1 and HIV-2. Its antiviral activity is characterized by:

  • Potency : The compound exhibits inhibitory concentrations (IC₅₀) in the subnanomolar range for HIV-1, with values as low as 0.0009 μM to 0.01 μM in various cellular assays .
  • Mechanisms of Action : this compound operates through two distinct mechanisms:
    • Inhibition of reverse transcriptase (RT), crucial for viral replication.
    • Prevention of viral entry into host cells .

Table 1: Summary of Antiviral Efficacy

Virus TypeIC₅₀ ConcentrationTherapeutic Index
HIV-10.0009 - 0.01 μM>4 × 10⁶
HIV-2≈150 nM≈20,000

Structure-Activity Relationship Studies

Research has extensively explored the structure-activity relationships (SAR) of this compound to identify modifications that enhance its antiviral efficacy. A series of 73 analogs were synthesized and evaluated, leading to the following insights:

  • Chemical Modifications : The introduction of various homocyclic moieties at the N-1 position of the pyrimidinedione structure significantly impacts antiviral activity. Compounds with cyclopropyl and cyclobutyl substitutions showed promising results in inhibiting viral replication .

Table 2: Key Structural Modifications and Their Effects

Modification TypeObserved Effect
CyclopropylIncreased potency against HIV
CyclobutylEnhanced selectivity for HIV strains
Ethyl LinkersLower activity compared to methyl

Combination Therapy Potential

This compound has been evaluated in combination with other antiretroviral agents, revealing additive or synergistic effects in certain pairings:

  • Synergistic Interactions : Notably, when combined with dideoxyinosine, this compound exhibited enhanced inhibitory effects against HIV .
  • Additive Interactions : In combination assays with other nucleoside and nonnucleoside RT inhibitors, additive effects were observed across all tested compounds .

Clinical Implications and Future Directions

The promising preclinical data surrounding this compound supports its potential use in clinical settings:

  • Therapeutic Index : With a therapeutic index exceeding 20,000 for HIV-2 and over 4 million for HIV-1, this compound shows a favorable safety profile .
  • Resistance Profiles : While effective against various strains of HIV, resistance mutations such as K103N can reduce efficacy; however, ongoing research aims to develop next-generation NNRTIs based on this compound's framework that can overcome these challenges .

生物活性

SJ-3366, chemically known as 1-(3-cyclopenten-1-ylmethyl)-5-ethyl-6-(3,5-dimethylbenzoyl)-2,4(1H,3H)-pyrimidinedione, is a potent nonnucleoside reverse transcriptase inhibitor (NNRTI) with significant antiviral activity against HIV-1 and HIV-2. This article explores the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and comparative efficacy with other compounds.

This compound exhibits its antiviral effects through two distinct mechanisms:

  • Inhibition of Reverse Transcriptase : this compound inhibits HIV-1 replication at concentrations as low as 1 nM, showcasing a high therapeutic index greater than 4×1064\times 10^6 . It affects various strains of HIV-1, including both syncytium-inducing and non-syncytium-inducing variants.
  • Blocking Virus Entry : The compound also inhibits the entry of both HIV-1 and HIV-2 into target cells, which is crucial for preventing viral replication .

Structure-Activity Relationships (SAR)

A series of 73 analogs of this compound were synthesized to evaluate their efficacy against HIV. These studies revealed that modifications to the chemical structure significantly influenced antiviral activity. Key findings include:

  • Homocyclic Moiety Addition : The addition of a homocyclic moiety at the N-1 position of the pyrimidinedione enhanced the ability to inhibit virus entry and broadened the range of action to include HIV-2 .
  • Linker Variations : Compounds with a methyl linker between the homocyclic substitution and N-1 exhibited greater antiviral activity compared to those with ethyl linkers .

Comparative Efficacy

The efficacy of this compound was compared to other NNRTIs in various studies:

CompoundIC50 (nM)Therapeutic IndexActivity Against HIV
This compound1>4 x 10^6HIV-1, HIV-2
Other NNRTIsVariesVariesLimited to HIV-1

This compound demonstrated a unique profile by maintaining effectiveness against strains with mutations associated with NNRTI resistance, such as K103N .

Case Studies and Research Findings

In-depth evaluations have highlighted several case studies illustrating the biological activity of this compound:

Case Study 1: Efficacy Against Resistant Strains

A study evaluated this compound's effectiveness against clinical strains resistant to other NNRTIs. The compound maintained its inhibitory effect even in the presence of mutations like Y181C and K103N, suggesting its potential as a treatment option for resistant infections .

Case Study 2: Combination Therapy

Combination assays involving this compound with nucleoside RT inhibitors showed additive effects with most compounds tested. Notably, a synergistic interaction was observed with dideoxyinosine, indicating potential for combination therapy strategies in clinical settings .

属性

CAS 编号

195720-26-4

分子式

C21H24N2O3

分子量

352.4 g/mol

IUPAC 名称

1-(cyclopent-3-en-1-ylmethyl)-6-(3,5-dimethylbenzoyl)-5-ethylpyrimidine-2,4-dione

InChI

InChI=1S/C21H24N2O3/c1-4-17-18(19(24)16-10-13(2)9-14(3)11-16)23(21(26)22-20(17)25)12-15-7-5-6-8-15/h5-6,9-11,15H,4,7-8,12H2,1-3H3,(H,22,25,26)

InChI 键

BEMROAADXJFLBI-UHFFFAOYSA-N

SMILES

CCC1=C(N(C(=O)NC1=O)CC2CC=CC2)C(=O)C3=CC(=CC(=C3)C)C

规范 SMILES

CCC1=C(N(C(=O)NC1=O)CC2CC=CC2)C(=O)C3=CC(=CC(=C3)C)C

外观

Solid powder

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>2 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

1-(3-Cyclopenten-1-yl)methyl-6-(3,5-dimethylbenzoyl)-5-ethyl-2,4-pyrimidinedione
SJ-3366
SJ3366

产品来源

United States

Synthesis routes and methods I

Procedure details

5-Ethyl-6-(3,5-dimethlylbenzoyl)-2,4-pyrimidinedione and (cyclopent-3-en-1-yl)methyl toluenesulfonate were reacted by the same method with the example 1 to obtain the titled compound (84 mg).
Name
5-Ethyl-6-(3,5-dimethlylbenzoyl)-2,4-pyrimidinedione
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
(cyclopent-3-en-1-yl)methyl toluenesulfonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Yield
59.6%

Synthesis routes and methods II

Procedure details

48 mg of 60% sodium hydride (1.20 mmol) was slowly added to 0.28 g of 5-ethyl-6-(α-cyano-3,5-dimethylbenzyl)-2,4-pyrimidinedione (1.0 mmol) dissolved in 10 ml of dimethyl formamide, and the mixture was stirred at room temperature for one hour. Then, 0.32 g of (cyclopent-3-en-1-yl)methyl bromide (2.0 mmol) was added to the resulting mixture and stirred at the temperature of 50˜60° C. for 48 hours with injection of oxygen. After cooling, 20 ml of distilled water was added to the resulting product, and extracted with 20 ml of ethyl acetate (2×). The obtained extract was dried with anhydrous magnesium sulfate and concentrated under the reduced pressure. Then, the concentrated residue was separated and purified with column chromatography (hexane:ethyl acetate=2:1) to obtain 0.23 g of the titled compound as a white solid.
Quantity
48 mg
Type
reactant
Reaction Step One
Name
5-ethyl-6-(α-cyano-3,5-dimethylbenzyl)-2,4-pyrimidinedione
Quantity
0.28 g
Type
reactant
Reaction Step One
Quantity
0.32 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four
Name
Quantity
20 mL
Type
solvent
Reaction Step Five
Yield
65.6%

Synthesis routes and methods III

Procedure details

480 mg of 60% sodium hydride (12.0 mmol) was slowly added to 2.83 g of 5-ethyl-6-(α-cyano-3,5-dimethylbenzyl)-2,4-pyrimidinedione (10.0 mmol) dissolved in 50 ml of dimethyl formamide, and the mixture was stirred at room temperature for one hour. Then, to the resulting solution, 5.07 g of (cyclopent-3-en-1-yl)methyl para-toluenesulfonate (20.0 mmol) was added and stirred with injecting oxygen at 50˜60° C. for 48 hours. After cooling, 200 ml of distilled water was added to the resulting product, and extracted with 200 ml of ethyl acetate (2 ×). The obtained extract was dried with anhydrous magnesium sulfate and concentrated under the reduced pressure. Then, the concentrated residue was separated and purified with column chromatography (hexane:ethyl acetate=2:1) to obtain 2.52 g of the titled compound as a white solid.
Quantity
480 mg
Type
reactant
Reaction Step One
Name
5-ethyl-6-(α-cyano-3,5-dimethylbenzyl)-2,4-pyrimidinedione
Quantity
2.83 g
Type
reactant
Reaction Step One
Name
(cyclopent-3-en-1-yl)methyl para-toluenesulfonate
Quantity
5.07 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four
Name
Quantity
200 mL
Type
solvent
Reaction Step Five
Yield
71.6%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
SJ-3366
Reactant of Route 2
Reactant of Route 2
SJ-3366
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
SJ-3366
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
SJ-3366
Reactant of Route 5
Reactant of Route 5
SJ-3366
Reactant of Route 6
SJ-3366

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。